molecular formula C17H14N2O2 B2830028 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid CAS No. 956191-52-9

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid

Cat. No.: B2830028
CAS No.: 956191-52-9
M. Wt: 278.311
InChI Key: AFXDJVZHRMHWLP-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrazol-1-ylmethyl)phenyl]benzoic acid is a benzoic acid derivative featuring a biphenyl scaffold. The benzoic acid moiety is substituted at the 2-position with a phenyl group, which itself is para-substituted with a pyrazole ring linked via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(pyrazol-1-ylmethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)16-5-2-1-4-15(16)14-8-6-13(7-9-14)12-19-11-3-10-18-19/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXDJVZHRMHWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid typically involves the reaction of 4-(1H-pyrazol-1-ylmethyl)benzaldehyde with a suitable benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid has diverse applications in scientific research, including its use as a building block for synthesizing complex organic molecules, its study for potential biological activities, and its potential as a pharmaceutical intermediate for drug development. It can also be used in the synthesis of specialty chemicals and materials with specific properties and is unique due to the presence of the methylene bridge connecting the pyrazole ring to the benzene ring, influencing its reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used as a building block for the synthesis of more complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
  • Industry It can be used in the synthesis of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the carboxylic acid group to an alcohol. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid with structurally analogous compounds, focusing on molecular features, physical properties, and synthesis pathways.

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Key Structural Differences Melting Point (°C) Reference
4-(1H-Pyrazol-1-ylmethyl)benzoic acid 160388-53-4 C₁₁H₁₀N₂O₂ 202.21 4-position of benzoic acid Pyrazole at para-position of phenyl ring 192–593
2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid 953076-87-4 C₁₁H₁₀N₂O₂ 202.21 2-position of benzoic acid Direct pyrazole attachment (no methylene bridge), 1-methyl substitution N/A
4-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid N/A C₂₅H₂₂N₄O₄ 442.47 4-position of benzoic acid Hydroxyamino-oxo-ethyl and diphenyl groups on pyrazole N/A
3-{1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}benzoic acid hydrochloride N/A C₁₆H₂₀N₃O₂·HCl 337.81 3-position of benzoic acid Pyrrolidinyl-ethyl chain on pyrazole, hydrochloride salt N/A

Key Observations:

Substituent Position :

  • The target compound’s pyrazole is linked via a methylene bridge to the para-position of the phenyl ring attached to benzoic acid. In contrast, 4-(1H-pyrazol-1-ylmethyl)benzoic acid places the pyrazole at the 4-position of the benzoic acid , altering electronic distribution and steric interactions.
  • 2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid lacks the methylene bridge, directly attaching the pyrazole to the benzoic acid’s 2-position. This reduces conformational flexibility compared to the target compound.

Functional Groups: Hydroxyamino-oxo-ethyl and diphenyl substitutions in 21h introduce polar and bulky groups, likely enhancing hydrogen-bonding capacity but reducing solubility in nonpolar solvents.

Synthetic Complexity :

  • The target compound’s synthesis would likely involve Suzuki-Miyaura coupling for biphenyl formation, followed by pyrazole functionalization, as seen in analogs like 14k and 21h .
  • Derivatives with complex substituents (e.g., 21h ) require multi-step protocols, including hydroxylamine coupling and deprotection , whereas simpler analogs (e.g., 4-(1H-pyrazol-1-ylmethyl)benzoic acid ) may be synthesized via direct alkylation .

Research Implications and Gaps

  • Pharmaceutical Potential: Pyrazole-containing benzoic acids are explored as kinase inhibitors or anti-inflammatory agents. The methylene bridge in the target compound may enhance binding to hydrophobic enzyme pockets compared to direct pyrazole attachments .
  • Materials Science : Biphenyl-pyrazole systems could serve as ligands for metal-organic frameworks (MOFs), leveraging their aromaticity and coordination sites.
  • Data Gaps: Limited experimental data (e.g., solubility, bioactivity) for the target compound necessitates further studies, guided by insights from analogs .

Biological Activity

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by a methylene bridge connecting a pyrazole ring to a phenyl group, which may influence its biological interactions. The general formula can be expressed as:

C16H16N2O2C_{16}H_{16}N_{2}O_{2}

This structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can further modify its biological properties.

Target Interactions

Research suggests that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. This interaction can lead to significant changes in cellular processes, potentially affecting inflammation pathways and microbial resistance mechanisms.

Mode of Action

The compound's mode of action is hypothesized to involve the inhibition of specific enzymes linked to inflammatory responses and microbial growth. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Antimicrobial Activity

A range of studies has evaluated the antimicrobial properties of related pyrazole derivatives. For example, certain pyrazole compounds have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported as low as 3.125 μg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureusTBD
Benzimidazole-Pyrazole HybridBacillus subtilis3.125
Pyrazole DerivativeEscherichia coli50

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound may exhibit activity by inhibiting nitric oxide production and pro-inflammatory cytokines in cell models. For instance, certain derivatives have shown effectiveness in reducing lipopolysaccharide (LPS)-induced inflammation in vitro .

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness
This compoundLPS-induced macrophagesTBD
Pyrazole DerivativeRAW 264.7 cellsSignificant

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The study found that modifications in the pyrazole structure significantly affected the MIC values, indicating that structural optimization is crucial for enhancing antimicrobial properties .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives demonstrated that these compounds could significantly reduce the production of inflammatory mediators such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic application for treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions involving benzoic acid derivatives and pyrazole-containing intermediates. For example, Mannich reactions or Suzuki-Miyaura cross-coupling may be employed to introduce the pyrazole moiety . Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (e.g., ethanol or DMF), and temperature. Reaction progress should be monitored via TLC or HPLC, and yields can be improved by iterative purification (recrystallization or column chromatography) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the phenyl and pyrazole rings .
  • X-ray crystallography to resolve intramolecular interactions, such as hydrogen bonding between the pyrazole nitrogen and carboxylic acid group .
  • FTIR to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid) .
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .

Q. What solubility and stability considerations are relevant for in vitro studies?

The carboxylic acid group confers pH-dependent solubility: poorly soluble in neutral water but soluble in alkaline buffers (e.g., PBS at pH 7.4). Stability studies should assess degradation under UV light, humidity, and varying temperatures. Use HPLC to track decomposition products over time, and store the compound in amber vials at -20°C under inert gas .

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity, and what computational tools can predict binding modes?

The pyrazole ring and carboxylic acid group enable interactions with biological targets (e.g., enzymes or receptors). Molecular docking (using AutoDock Vina or Schrödinger) can model binding to proteins like cyclooxygenase-2 (COX-2) or antimicrobial targets . Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing the pyrazole with triazole) and comparing bioactivity data .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data?

Discrepancies in MIC (minimum inhibitory concentration) values may arise from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion). To address this:

  • Use standardized CLSI/EUCAST protocols for antimicrobial testing .
  • Include positive controls (e.g., ciprofloxacin) and replicate experiments across multiple labs.
  • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can the compound’s potential as a drug candidate be evaluated in preclinical models?

  • Pharmacokinetics : Assess oral bioavailability and half-life in rodent models using LC-MS/MS for plasma concentration analysis.
  • Toxicity : Conduct acute/chronic toxicity studies (e.g., OECD 423 guidelines) and hepatorenal function tests.
  • Mechanism of action : Use transcriptomics (RNA-seq) or proteomics to identify target pathways in treated cell lines .

Q. What role does hydrogen bonding play in its crystal packing and stability?

X-ray diffraction data reveal intramolecular H-bonds between the pyrazole N atom and phenolic/carboxylic O atoms, stabilizing the planar structure. Intermolecular H-bonds (e.g., O-H···O between carboxylic acid groups) form extended chains, influencing melting points and crystallinity . Thermal gravimetric analysis (TGA) can quantify stability under heating.

Methodological Guidance for Data Interpretation

Q. How to differentiate between synergistic and additive effects in combination therapies?

Use checkerboard assays or isobologram analysis to calculate fractional inhibitory concentration indices (FICI). A FICI ≤ 0.5 indicates synergy; 0.5–1.0 suggests additivity .

Q. What statistical approaches are appropriate for SAR studies?

Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with bioactivity. Machine learning models (random forests, SVM) can predict activity cliffs .

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